molecular formula C11H12O2 B1580630 1-Phenyl-1,4-pentanedione CAS No. 583-05-1

1-Phenyl-1,4-pentanedione

Cat. No. B1580630
Key on ui cas rn: 583-05-1
M. Wt: 176.21 g/mol
InChI Key: RBLXWIPBPPVLPU-UHFFFAOYSA-N
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Patent
US05279999

Procedure details

A mixture of 8.1 g (0.03 mol) 3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride, 180 ml triethylamine, 150 ml ethanol, 21 g of 1-butene-3-one (0.3 mol) and 30.7 g of benzaldehyde (0.29 mol) was gently stirred at 80° C. for 16 hours. Volatile components were removed by evaporation. The 1-phenyl-1,4-pentanedione thus formed was recovered by extraction and subsequent vacuum distillation.
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
30.7 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH2:8]=[CH:9][C:10](=[O:12])[CH3:11].[CH:13](=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>[Cl-].C([N+]1C(C)=C(CCO)SC=1)C1C=CC=CC=1.C(O)C>[C:14]1([C:13](=[O:20])[CH2:8][CH2:9][C:10](=[O:12])[CH3:11])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:3.4|

Inputs

Step One
Name
Quantity
180 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
21 g
Type
reactant
Smiles
C=CC(C)=O
Name
Quantity
30.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
8.1 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+]1=CSC(=C1C)CCO
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was gently stirred at 80° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatile components were removed by evaporation

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CCC(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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